1-(4-cyanobutyl)-N-(1-phenylpropyl)-1H-indazole-3-carboxamide, commonly known as CUMYL-4CN-BINACA, is a synthetic cannabinoid belonging to the class of compounds known as indazole-3-carboxamides. This compound has been synthesized for its potential psychoactive effects and is classified as a synthetic cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors in the endocannabinoid system. CUMYL-4CN-BINACA has been noted for its potency and has been associated with various effects, including hypothermia and convulsions in animal studies .
CUMYL-4CN-BINACA was first identified in the drug market around 2017 and has since been included in regulatory lists due to its psychoactive properties. It is classified under Schedule II of the 1971 Convention on Psychotropic Substances, indicating a recognized potential for abuse along with some accepted medical uses . Its molecular formula is with a molar mass of approximately 360.46 g/mol .
The synthesis of CUMYL-4CN-BINACA involves multi-step organic reactions typically starting from indazole derivatives. The general synthetic pathway includes:
These methods require careful control of reaction conditions to minimize by-products and maximize yield .
CUMYL-4CN-BINACA undergoes several chemical reactions typical of synthetic cannabinoids:
The compound's ability to modulate these receptors underlies its psychoactive effects and potential therapeutic applications .
CUMYL-4CN-BINACA exerts its effects primarily through agonistic action on cannabinoid receptors:
The activation of these receptors leads to downstream signaling cascades that result in various physiological responses including analgesia, sedation, and appetite stimulation .
CUMYL-4CN-BINACA exhibits several notable physical properties:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used for characterization .
CUMYL-4CN-BINACA has been primarily studied within the context of pharmacology and toxicology due to its potent effects on cannabinoid receptors. Its applications include:
The emergence of indazole-3-carboxamide derivatives represents a significant chapter in the ongoing structural evolution of synthetic cannabinoid receptor agonists (SCRAs) within designer drug markets. These compounds originated as deliberate molecular modifications designed to circumvent legislative controls targeting earlier generations of synthetic cannabinoids, particularly those based on indole-3-carboxylate scaffolds. The strategic replacement of the indole core with an indazole moiety created structurally distinct compounds that retained high affinity for cannabinoid receptors while evading legal restrictions initially applied to classical cannabinoid structures. This structural shift exemplifies the "cat-and-mouse" dynamic between clandestine chemists and regulatory authorities, where minor molecular alterations can temporarily maintain the legal status of psychoactive substances despite similar pharmacological profiles [6].
Indazole-3-carboxamide derivatives exhibit specific chemical features that enhance their receptor binding and metabolic stability. The indazole core provides a rigid heterocyclic structure that facilitates optimal interaction with the orthosteric binding site of cannabinoid receptors. Positioned at the third carbon of this ring system, the carboxamide linkage serves as a critical pharmacophore element, typically connecting to diverse amino acid-derived side chains. These structural components collectively enable potent agonism at both cannabinoid type 1 (CB₁) and cannabinoid type 2 (CB₂) receptors. Market appearance of these compounds followed a distinct chronological pattern, with early representatives such as AB-PINACA and AB-FUBINACA appearing around 2012-2013, followed by progressively modified variants including MDMB-PINACA and 5F-MDMB-PINACA, culminating in more structurally complex derivatives like CUMYL-4CN-BINACA appearing circa 2015 [2] [6].
Pharmacokinetic studies reveal that indazole-3-carboxamide SCRAs undergo extensive hepatic metabolism, generating numerous phase I metabolites that serve as important biomarkers for toxicological screening. Research utilizing pooled human liver microsomes has demonstrated characteristic metabolic pathways for these compounds, including hydroxylation, dihydrodiol formation, ester hydrolysis, oxidative defluorination (in fluorinated analogs), and N-dealkylation. Despite rapid in vitro intrinsic clearance rates (ranging from 13.7 ± 4.06 to 2944 ± 95.9 mL min⁻¹ kg⁻¹ in human liver microsomes), the high lipophilicity and protein binding (>88%) of these compounds contribute to prolonged detection windows in biological matrices. This property complicates forensic detection and highlights the importance of metabolite identification for confirming consumption [2] [4].
Table 1: Metabolic Stability Parameters of Representative Indazole-3-carboxamide SCRAs in Human Liver Microsomes
Compound | Log D₇.₄ | Protein Binding (%) | CLint in pHLM (mL min⁻¹ kg⁻¹) | Predicted Human Hepatic Clearance (mL min⁻¹ kg⁻¹) |
---|---|---|---|---|
AB-FUBINACA | 2.81 | 98.7 ± 0.15 | 13.7 ± 4.06 | 0.34 ± 0.09 |
MDMB-4en-PINACA | 4.95 | 99.1 ± 0.05 | 107.3 ± 6.8 | 17.79 ± 0.20 |
5F-AMB-PINACA | 4.12 | 98.9 ± 0.07 | 284.5 ± 7.8 | 17.79 ± 0.20 |
AMB-FUBINACA | 3.85 | 99.3 ± 0.03 | 2944 ± 95.9 | 16.84 ± 0.15 |
The structural evolution of indazole-3-carboxamides demonstrates a consistent trend toward increasing molecular complexity and steric bulk at the carboxamide nitrogen. Earlier compounds featured relatively simple amino acid-derived substituents (e.g., valinate or tert-leucinate groups), while later generations incorporated branched, unsaturated, or cyclized moieties to enhance receptor binding affinity and delay metabolic degradation. This progression culminated in derivatives with extended N-alkyl chains terminating in uncommon functional groups, such as the 4-cyanobutyl chain observed in CUMYL-4CN-BINACA. Analytical characterization techniques, particularly ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (UHPLC-QE Orbitrap MS), have identified 9 to 34 metabolites per compound, with monohydroxylated species often serving as optimal biomarkers for urine detection due to their persistence and relatively high concentrations [2] [4].
1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide, systematically known as CUMYL-4CN-BINACA, exemplifies the innovative structural diversification strategies employed by clandestine chemists to develop novel SCRAs with potent psychoactive properties. This compound belongs to the cumylamine-derived subclass of indazole-3-carboxamides, characterized by the N-(2-phenylpropan-2-yl) group attached to the carboxamide nitrogen. The distinctive structural feature of CUMYL-4CN-BINACA is its 4-cyanobutyl chain attached to the indazole nitrogen—an unprecedented modification in SCRA design when it first appeared on recreational drug markets circa 2015. The terminal nitrile group (-C≡N) represents a significant deviation from the conventional alkyl, halogenated alkyl, or cycloalkyl substituents typically observed in earlier SCRAs [3] [5].
The pharmacological profile of CUMYL-4CN-BINACA reveals exceptional potency at cannabinoid receptors. In vitro radioligand binding assays demonstrate high affinity for human CB₁ receptors (Kᵢ = 2.6 nM), surpassing that of many contemporary SCRAs. Functional characterization using cyclic AMP inhibition assays confirms its efficacy as a potent CB₁ agonist (EC₅₀ = 0.58 nM). This potency extends to CB₂ receptors (EC₅₀ = 6.12 nM), indicating a relatively balanced activity across both cannabinoid receptor subtypes. Molecular modeling suggests that the 4-cyanobutyl chain optimizes hydrophobic interactions within the receptor binding pocket, while the terminal nitrile may participate in dipole-dipole interactions with specific amino acid residues. These interactions collectively contribute to the compound's sub-nanomolar functional potency [5] [3].
Table 2: In Vitro Pharmacological Parameters of CUMYL-4CN-BINACA at Cannabinoid Receptors
Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Intrinsic Activity (% Emax of CP55,940) |
---|---|---|---|
Human CB₁ | 2.6 ± 0.4 | 0.58 ± 0.07 | 98.3 ± 2.1 |
Human CB₂ | 5.8 ± 1.2 | 6.12 ± 0.94 | 97.5 ± 3.4 |
The introduction of the aliphatic nitrile group represents a calculated risk in SCRA design, as this moiety carries toxicological implications distinct from conventional substituents. Metabolism studies using human hepatocytes and authentic urine samples have identified a primary metabolic pathway involving cytochrome P450-mediated ω-hydroxylation of the cyanobutyl chain, followed by oxidation to the carboxylic acid and subsequent β-oxidation. Crucially, intermediate metabolites undergo nitrile hydrolysis via cytochrome P450 enzymes or β-lyase reactions, liberating free cyanide ions. This cyanogenic potential differentiates CUMYL-4CN-BINACA from non-nitrile SCRAs and establishes a direct mechanism for cyanide toxicity independent of receptor activation. Analytical quantification has confirmed cyanide release both in vitro (human liver microsomes) and in biological samples from confirmed users [3] [5].
From a structure-activity relationship perspective, CUMYL-4CN-BINACA demonstrates how strategic functional group incorporation can enhance receptor binding while introducing novel toxicological risks. The compound retains the cumylamine moiety (N-(2-phenylpropan-2-yl)) observed in earlier potent SCRAs like 5F-CUMYL-PINACA, which confers high CB₁ receptor affinity and efficacy. However, the replacement of the typical fluoropentyl chain with a cyanobutyl group maintains similar chain length and lipophilicity (LogP ≈ 4.2) while introducing a metabolically labile nitrile function. This structural innovation temporarily circumvented controlled substance legislation in multiple jurisdictions following its appearance, exemplifying how novel functional group incorporation serves as an effective evasion strategy in designer drug markets. The detection of CUMYL-4CN-BINACA in diverse geographical regions—including seizures exceeding 50 kg of pure powder in Spain—underscores its rapid proliferation despite unknown toxicological consequences [3] [5] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0